(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol
Description
(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol is a chiral compound with a complex structure that includes a chlorophenyl group, a phenylbutylamino group, and an ethanol moiety
Properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-2-6-17(14-7-4-3-5-8-14)20-13-18(21)15-9-11-16(19)12-10-15/h3-5,7-12,17-18,20-21H,2,6,13H2,1H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBDQUAVIITBHU-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NCC(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C1=CC=CC=C1)NC[C@@H](C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylbutylamine under reductive amination conditions to form the corresponding imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. The final step involves the addition of an ethanol moiety through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems can provide better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-chlorophenyl)-2-(1-phenylethylamino)ethanol
- (1R)-1-(4-chlorophenyl)-2-(1-phenylpropylamino)ethanol
- (1R)-1-(4-chlorophenyl)-2-(1-phenylisobutylamino)ethanol
Uniqueness
(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
